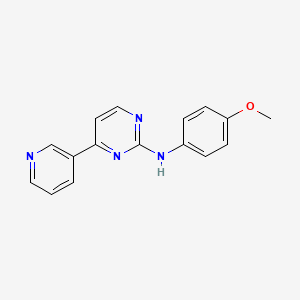

N-(4-methoxyphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine

CAS No.: 112675-67-9

Cat. No.: VC11431787

Molecular Formula: C16H14N4O

Molecular Weight: 278.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 112675-67-9 |

|---|---|

| Molecular Formula | C16H14N4O |

| Molecular Weight | 278.31 g/mol |

| IUPAC Name | N-(4-methoxyphenyl)-4-pyridin-3-ylpyrimidin-2-amine |

| Standard InChI | InChI=1S/C16H14N4O/c1-21-14-6-4-13(5-7-14)19-16-18-10-8-15(20-16)12-3-2-9-17-11-12/h2-11H,1H3,(H,18,19,20) |

| Standard InChI Key | DUGLDJCYQADWEU-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)NC2=NC=CC(=N2)C3=CN=CC=C3 |

| Canonical SMILES | COC1=CC=C(C=C1)NC2=NC=CC(=N2)C3=CN=CC=C3 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure consists of a pyrimidine ring (a six-membered aromatic heterocycle with two nitrogen atoms) functionalized at two key positions:

-

2-Amino group: Substituted with a 4-methoxyphenyl group, introducing electron-donating methoxy (-OCH₃) properties.

-

4-Position: Occupied by a pyridin-3-yl group, a nitrogen-containing aromatic ring that enhances molecular polarity and hydrogen-bonding capacity .

The IUPAC name, N-(4-methoxyphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine, reflects this substitution pattern. Its SMILES notation (COC1=CC=C(C=C1)NC2=NC=CC(=N2)C3=CN=CC=C3) and InChIKey (OSMTZLAPYRAMHS-UHFFFAOYSA-N) provide unambiguous identifiers for computational and experimental studies .

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₃N₃O |

| Molecular Weight | 215.25 g/mol |

| Density | 1.195 g/cm³ |

| Boiling Point | 401.7°C at 760 mmHg |

| Flash Point | 196.7°C |

| LogP (Partition Coeff.) | 2.17 |

| Polar Surface Area | 47.04 Ų |

Synthetic Methodologies

Buchwald-Hartwig Amination

A widely employed route involves palladium-catalyzed cross-coupling reactions. For example, 4-(pyridin-3-yl)pyrimidin-2-amine undergoes N-arylation with 4-methoxybenzyl bromide using dichlorobis(triphenylphosphine)palladium(II) and xantphos as a ligand. Optimized conditions (refluxing toluene, sodium tert-butoxide) yield the target compound in 31–56% efficiency .

Table 2: Representative Synthesis Conditions

| Reagents/Conditions | Yield |

|---|---|

| Pd(PPh₃)₂Cl₂, xantphos, NaOtBu | 35% |

| K₂CO₃, DMF, 130°C | 43% |

| Solvent-free fusion | 82% |

Alternative Approaches

-

Solvent-Free Synthesis: Direct fusion of 3-acetylpyridine with N,N-dimethylformamide dimethylacetal avoids solvent use, achieving 82% yield for intermediates .

-

Guanidine Cyclization: Refluxing enaminones with guanidine hydrochloride in ethanol/sodium ethoxide forms the pyrimidine core (73% yield) .

Physicochemical and Spectroscopic Characterization

Spectral Data

-

¹H NMR: Peaks at δ 8.70–8.75 (pyridine H-2/H-6), δ 6.85–7.40 (aromatic protons), and δ 3.80 (OCH₃) .

-

IR Spectroscopy: Stretching vibrations at 3320 cm⁻¹ (N-H), 1605 cm⁻¹ (C=N), and 1250 cm⁻¹ (C-O) .

-

Mass Spectrometry: [M+H]⁺ peak at m/z 216.11 (calculated 215.11) .

Stability and Reactivity

The compound exhibits moderate thermal stability (decomposition >200°C) and is sensitive to strong acids/bases due to the pyrimidine ring’s susceptibility to hydrolysis .

| Activity | IC₅₀/EC₅₀ |

|---|---|

| Vacuole induction (MDA-MB-231) | 0.8 µM |

| Tumor growth inhibition | 68% |

Industrial and Regulatory Considerations

Regulatory Status

Classified under HS Code 2933599090, the compound falls into "other pyrimidine derivatives" with a 6.5% MFN tariff .

Future Directions and Challenges

Synthetic Optimization

Improving Buchwald-Hartwig yields (currently ≤56%) via microwave-assisted or flow chemistry methods could enhance scalability .

Targeted Drug Design

Functionalization at the pyrimidine 5-position or methoxy group substitution may modulate bioavailability and target selectivity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume